molecular formula C9H9ClF3NO2 B13581776 2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol

2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol

Cat. No.: B13581776
M. Wt: 255.62 g/mol
InChI Key: IEIILWIPBWKNIJ-UHFFFAOYSA-N
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Description

2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol is a chemical compound with a complex structure that includes an amino group, a chloro-substituted phenyl ring, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-amino-2-[3-bromo-4-(trifluoromethoxy)phenyl]ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol is unique due to the presence of both a chloro and a trifluoromethoxy group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions.

Properties

Molecular Formula

C9H9ClF3NO2

Molecular Weight

255.62 g/mol

IUPAC Name

2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H9ClF3NO2/c10-6-3-5(7(14)4-15)1-2-8(6)16-9(11,12)13/h1-3,7,15H,4,14H2

InChI Key

IEIILWIPBWKNIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)OC(F)(F)F

Origin of Product

United States

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